2,5-Difluoro-4-(trimethylsilyl)pyridine
Overview
Description
2,5-Difluoro-4-(trimethylsilyl)pyridine is an organofluorine compound characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-(trimethylsilyl)pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the trimethylsilyl group. One common method includes:
Starting Material: 2,5-Difluoropyridine.
Silylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While the pyridine ring is relatively stable, the trimethylsilyl group can be oxidized to form silanols or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Substitution Products: Amino or thiol-substituted pyridines.
Oxidation Products: Silanols or siloxanes.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
2,5-Difluoro-4-(trimethylsilyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms, enhancing metabolic stability and bioavailability.
Medicine: Explored for its role in the synthesis of fluorinated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is largely dependent on its chemical reactivity:
Molecular Targets: The compound can interact with various enzymes and receptors, depending on the functional groups introduced during synthesis.
Pathways Involved: The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its interaction with biological targets and metabolic pathways.
Comparison with Similar Compounds
2,5-Difluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
4-(Trimethylsilyl)pyridine: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.
2,5-Dichloro-4-(trimethylsilyl)pyridine:
Uniqueness: 2,5-Difluoro-4-(trimethylsilyl)pyridine is unique due to the combination of fluorine atoms and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.
Properties
IUPAC Name |
(2,5-difluoropyridin-4-yl)-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)7-4-8(10)11-5-6(7)9/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGGNBXLTGMLTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NC=C1F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279990 | |
Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851386-41-9 | |
Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851386-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101279990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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